An In-depth Technical Guide to the Chemical Properties of 1-(1,1-Difluoroethyl)-4-methylbenzene
An In-depth Technical Guide to the Chemical Properties of 1-(1,1-Difluoroethyl)-4-methylbenzene
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1-(1,1-difluoroethyl)-4-methylbenzene, a compound of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific molecule in the surveyed literature, this document presents a robust theoretical and predictive framework grounded in established principles of organic chemistry. The guide outlines a plausible synthetic pathway, predicts key physicochemical and spectroscopic characteristics, and discusses the anticipated reactivity, particularly in the context of electrophilic aromatic substitution. Safety and handling protocols are extrapolated from data on analogous organofluorine compounds. This guide is intended to serve as a valuable resource for researchers, providing foundational knowledge and predictive insights to inform experimental design and application development involving this and structurally related compounds.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The 1,1-difluoroethyl moiety, in particular, is a valuable functional group that can serve as a bioisostere for other functionalities and impart specific conformational constraints. This guide focuses on the chemical properties of 1-(1,1-difluoroethyl)-4-methylbenzene, a molecule that combines the lipophilic and activating methyl group with the deactivating and metabolically robust 1,1-difluoroethyl group on a benzene scaffold.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| CAS Number | 1204295-65-7 | Direct search result[2]. |
| Molecular Formula | C₉H₁₀F₂ | Calculated from the structure. |
| Molecular Weight | 156.17 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~170-180 °C | Extrapolated from related compounds like 1-(difluoromethoxy)-4-methylbenzene (165-167 °C)[1]. The ethyl group will likely increase the boiling point slightly compared to the methoxy analogue. |
| Density | ~1.05-1.15 g/cm³ | Based on the density of similar fluorinated aromatic compounds[1]. |
| Appearance | Colorless liquid | Typical for many aromatic hydrocarbons. |
Proposed Synthesis
A logical and experimentally feasible route to 1-(1,1-difluoroethyl)-4-methylbenzene involves a two-step sequence starting from the readily available 4-methylacetophenone.
Synthesis Workflow
Caption: Proposed two-step synthesis of 1-(1,1-Difluoroethyl)-4-methylbenzene.
Experimental Protocols
Step 1: Synthesis of 4-Methylacetophenone (Precursor)
This well-established procedure utilizes a Friedel-Crafts acylation of toluene.
-
Materials:
-
Toluene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Appropriate reaction vessel and work-up glassware
-
-
Procedure:
-
In a suitable reaction vessel, combine dry toluene and powdered anhydrous aluminum chloride.
-
With stirring, add acetic anhydride dropwise. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. The temperature should be controlled and may rise to around 90°C.
-
Continue the reaction until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir until all the aluminum salts have dissolved.
-
Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with water and 10% sodium hydroxide solution until the aqueous layer is basic.
-
Wash again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration.
-
Purify the 4-methylacetophenone by vacuum distillation.
-
Step 2: Deoxofluorination of 4-Methylacetophenone
This step converts the carbonyl group of the precursor into the desired 1,1-difluoroethyl group using a deoxofluorinating agent such as Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).
-
Materials:
-
4-Methylacetophenone
-
Deoxo-Fluor® (handle with extreme care in a fume hood)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Appropriate reaction vessel and work-up glassware
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methylacetophenone in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxo-Fluor® (typically 1.5 to 2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate (Caution: gas evolution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(1,1-difluoroethyl)-4-methylbenzene.
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Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 1-(1,1-difluoroethyl)-4-methylbenzene and data from analogous compounds.
¹H NMR Spectroscopy
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Aromatic Protons (4H): Due to the para-substitution, the aromatic protons will appear as two doublets in the range of δ 7.2-7.5 ppm. The protons ortho to the methyl group will be slightly upfield compared to the protons ortho to the electron-withdrawing 1,1-difluoroethyl group.
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Methyl Protons (3H): A singlet will appear around δ 2.4 ppm, characteristic of a methyl group attached to a benzene ring.
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Ethyl-CH₃ Protons (3H): A triplet will be observed around δ 1.9-2.1 ppm, coupled to the two fluorine atoms on the adjacent carbon.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 120-150 ppm) due to the lack of a plane of symmetry through the benzene ring containing the substituents[3]. The carbon bearing the 1,1-difluoroethyl group will be significantly affected by the fluorine atoms, likely appearing as a triplet due to C-F coupling.
-
Methyl Carbon (1C): A signal around δ 21 ppm is expected for the methyl group carbon.
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Ethyl-CF₂ Carbon (1C): This carbon will be a triplet with a large C-F coupling constant, expected in the range of δ 120-130 ppm.
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Ethyl-CH₃ Carbon (1C): This carbon will appear as a quartet due to coupling with the two fluorine atoms, likely in the range of δ 25-35 ppm.
¹⁹F NMR Spectroscopy
A single signal is expected for the two equivalent fluorine atoms. This signal will likely be a quartet due to coupling with the three protons of the methyl group of the ethyl moiety. The chemical shift is predicted to be in the range of -90 to -110 ppm relative to CFCl₃, which is typical for gem-difluoroalkyl groups attached to an aromatic ring[4][5][6].
Mass Spectrometry
-
Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 156.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of a methyl group (M-15) to give a fragment at m/z = 141, and potentially the loss of a fluorine atom (M-19) to give a fragment at m/z = 137. The benzylic cation resulting from the loss of a CHF₂ radical would also be a prominent peak.
Chemical Reactivity
The reactivity of 1-(1,1-difluoroethyl)-4-methylbenzene is governed by the interplay of the electron-donating methyl group and the electron-withdrawing 1,1-difluoroethyl group.
Electrophilic Aromatic Substitution (EAS)
The benzene ring in this molecule is subject to competing electronic effects from its two substituents.
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles[7]. It is an ortho, para-director.
-
1,1-Difluoroethyl Group (-CF₂CH₃): Due to the high electronegativity of the fluorine atoms, this group is strongly electron-withdrawing through an inductive effect, making it a deactivating group. Deactivating groups generally direct incoming electrophiles to the meta position relative to themselves[7].
When both an activating and a deactivating group are present on a benzene ring, the activating group typically governs the regioselectivity of the substitution[7][8]. Therefore, in electrophilic aromatic substitution reactions of 1-(1,1-difluoroethyl)-4-methylbenzene, the incoming electrophile is predicted to add to the positions ortho to the activating methyl group.
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The deactivating effect of the 1,1-difluoroethyl group will likely necessitate harsher reaction conditions compared to toluene.
Safety and Handling
As with all organofluorine compounds, 1-(1,1-difluoroethyl)-4-methylbenzene should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[9][10].
-
Inhalation: Avoid inhaling vapors. Organofluorine compounds can be toxic upon inhalation[11].
-
Skin Contact: Avoid contact with skin. Some fluorinated compounds can be absorbed through the skin or cause irritation[11].
-
Fire Hazards: While not expected to be highly flammable, standard precautions for handling organic liquids should be followed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(1,1-difluoroethyl)-4-methylbenzene is a molecule with intriguing chemical properties arising from the competing electronic effects of its methyl and 1,1-difluoroethyl substituents. While direct experimental data is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and reactivity. The proposed synthetic route is practical, and the predicted spectroscopic and reactivity data offer a solid foundation for researchers to begin experimental investigations. As with all chemical research, appropriate safety precautions are paramount when working with this and other organofluorine compounds.
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